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molecular formula C12H11NO2 B3057125 2-Hydroxy-5-(3-methoxyphenyl)pyridine CAS No. 76876-87-4

2-Hydroxy-5-(3-methoxyphenyl)pyridine

Cat. No. B3057125
M. Wt: 201.22 g/mol
InChI Key: WIPRPAKBPYLINZ-UHFFFAOYSA-N
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Patent
US04209626

Procedure details

In the manner described in Example 20, heating 1,2-dihydro-5-(3-methoxyphenyl)-2-oxo-3-pyridinecarboxylic acid in quinoline provides the product of the Example.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([C:9]2[CH:10]=[C:11](C(O)=O)[C:12](=[O:15])[NH:13][CH:14]=2)[CH:6]=[CH:7][CH:8]=1>N1C2C(=CC=CC=2)C=CC=1>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([C:9]2[CH:10]=[CH:11][C:12](=[O:15])[NH:13][CH:14]=2)[CH:6]=[CH:7][CH:8]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(C=CC1)C=1C=C(C(NC1)=O)C(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N1=CC=CC2=CC=CC=C12

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
provides the product of the Example

Outcomes

Product
Name
Type
Smiles
COC=1C=C(C=CC1)C=1C=CC(NC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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